molecular formula C23H14D7NO2 B1159768 JWH-073 2-hydroxyindole metabolite-d7

JWH-073 2-hydroxyindole metabolite-d7

Cat. No. B1159768
M. Wt: 350.5
InChI Key: HLQUZHWENOKGOT-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 073 2-hydroxyindole metabolite-d7 contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4 positions. It is intended for use as an internal standard for the quantification of JWH 073 2-hydroxyindole metabolite by GC- or LC-mass spectrometry (MS). JWH 073 2-hydroxyindole metabolite is a potential monohydroxylated urinary metabolite of JWH 073, a WIN 55,212-2 derivative that is a mildly selective agonist of the peripheral cannabinoid receptor.

Scientific Research Applications

Identification and Quantification in Biological Samples

  • Solid-Phase Extraction and LC-MS/MS Analysis : A study by Chimalakonda et al. (2011) detailed a method involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with automated solid-phase extraction for resolving and accurately quantifying metabolites, including omega and omega-1 hydroxyl derivatives of JWH-018 and JWH-073, in human urine.

  • Metabolite Identification in Urine Specimens : Lovett et al. (2013) reported on the identification of a predominant metabolite found in urine specimens testing positive for synthetic cannabinoids. Their study Lovett et al. (2013) utilized mass spectrometric and liquid chromatographic techniques for the characterization of this metabolite.

  • Urinary Metabolite Monitoring in Legal Cases : Jang et al. (2013) focused on suggesting appropriate urinary biomarkers for proving the intake of JWH-018 or JWH-073. Their research Jang et al. (2013) involved the use of LC-MS/MS for quantification.

  • Metabolites Excreted in Human Urine : Another study by Moran et al. (2011) validated a method for measuring urinary concentrations of JWH-018, JWH-073, and their metabolites using LC-MS/MS.

Forensic Toxicology Applications

  • GC-EIMS Method for Detection in Urine : Paul and Bosy (2015) developed a sensitive method using gas chromatography-electron impact mass spectrometry (GC-EIMS) for detecting JWH-018 and JWH-073 metabolites in urine, useful in forensic analysis. This is detailed in Paul & Bosy (2015).

  • In Vitro Metabolite Characterization : Gambaro et al. (2014) conducted in vitro studies to identify principal metabolites of synthetic cannabinoids, which can help in discovering synthetic cannabinoid abusers. Findings are reported in Gambaro et al. (2014).

  • Binding Affinity and Agonist Activity at CB2 Receptors : Research by Rajasekaran et al. (2013) showed that metabolites of JWH-018 and JWH-073 exhibit high affinity and potent agonist activity at cannabinoid type-2 receptors, contributing to toxicological insights.

properties

Product Name

JWH-073 2-hydroxyindole metabolite-d7

Molecular Formula

C23H14D7NO2

Molecular Weight

350.5

IUPAC Name

[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C23H21NO2/c1-2-3-15-24-20-14-7-6-12-19(20)21(23(24)26)22(25)18-13-8-10-16-9-4-5-11-17(16)18/h4-14,26H,2-3,15H2,1H3/i1D3,2D2,3D2

InChI Key

HLQUZHWENOKGOT-NCKGIQLSSA-N

SMILES

CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43

synonyms

(1-butyl-2,2,3,3,4,4,4-d7-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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